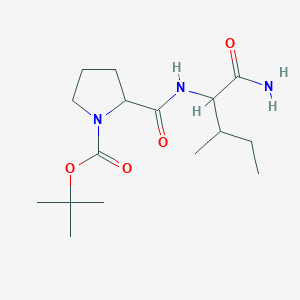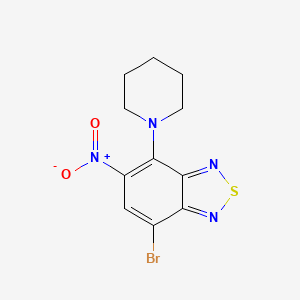![molecular formula C19H24N2OS B4057769 N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B4057769.png)
N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide
説明
“N-[(1-adamantylamino)carbonothioyl]-3-methylbenzamide” is a compound that contains an adamantyl group, which is a bulky, three-dimensional structure often used in medicinal chemistry due to its lipophilic nature and ability to improve the bioavailability of drugs . The compound also contains a benzamide group, which is a common motif in pharmaceuticals and could contribute to its biological activity.
科学的研究の応用
Palladium-Mediated Radiolabelling for Positron Emission Tomography
Jennings et al. (2011) explored N-heterocyclic carbenes, including N,N′-bis(1-adamantyl)imidazolium chloride, as ligands in palladium-mediated carbonylation reactions for synthesizing radiolabelled amides. This method is significant for developing radiotracers for positron emission tomography (PET), offering high radiochemical yield and purity, which is crucial for diagnostic imaging in medicine (Jennings, L. E., Kealey, S., Miller, P., Gee, A., & Long, N., 2011).
Anionic Polymerization and Thermal Properties
Kang et al. (2015) investigated the anionic polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine, demonstrating how adamantyl groups influence polymerization behavior and thermal properties of polymers. This research contributes to the development of polymers with specific characteristics, such as high thermal stability, which is essential for advanced materials science applications (Kang, B.-G., Shoji, H., Kataoka, H., Kurashima, R., Lee, J.-S., & Ishizone, T., 2015).
Ligand Design in Catalysis
Fang et al. (2014) focused on the design and development of ligands for palladium-catalyzed carbonylation reactions. Their work highlighted the importance of ligand architecture, including those with adamantyl substituents, in influencing reaction outcomes. This is pivotal for synthesizing bioactive compounds and pharmaceuticals, demonstrating the role of such ligands in enhancing reaction selectivity and efficiency (Fang, W., Zhu, H., Deng, Q., Liu, S., Liu, X., Shen, Y., & Tu, T., 2014).
Carbene Chemistry and Interactions
Jabłoński (2022) studied the interactions within dimers of N-heterocyclic carbenes, including those derived from adamantyl groups. The research provides insights into the carbene⋯H-D hydrogen bond and its significance in chemical reactions, highlighting the potential of such carbene complexes in synthetic chemistry and catalysis (Jabłoński, M., 2022).
High Thermal Stability of Energy Compounds
Luo et al. (2008) synthesized and characterized 1-(1-Adamantylamino)-2,4,6-trinitrobenzene, showcasing its high thermal stability. This compound's synthesis and stability are of interest for developing new materials with potential applications in energy storage and explosives (Luo, S., Pan, W.-L., Chi, Y., Xu, Y., Huang, K.-L., & Hu, C.-W., 2008).
特性
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12-3-2-4-16(5-12)17(22)20-18(23)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTANIVFRLFPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)


![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)
![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)
![4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide](/img/structure/B4057747.png)

![N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4057763.png)